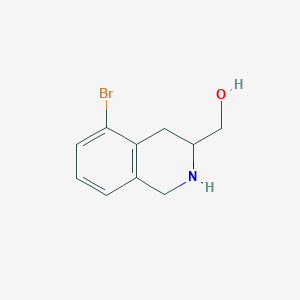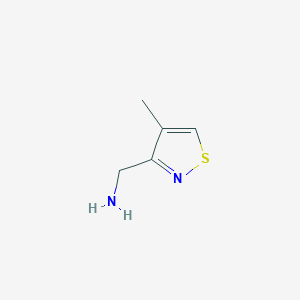
N-((1S,2S)-1-((R)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazoline ring and subsequent functionalization to introduce the isopropyl and acetamide groups. Common reagents used in these reactions include isopropylamine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide: shares similarities with other oxazoline derivatives and acetamide compounds.
Tertiary butyl esters: These compounds also exhibit unique reactivity patterns and are used in various chemical transformations.
Uniqueness
The uniqueness of N-((1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
N-[(1S,2S)-2-methyl-1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]butyl]acetamide |
InChI |
InChI=1S/C13H24N2O2/c1-6-9(4)12(14-10(5)16)13-15-11(7-17-13)8(2)3/h8-9,11-12H,6-7H2,1-5H3,(H,14,16)/t9-,11-,12-/m0/s1 |
InChI Key |
VIELCQAGMRHSBL-DLOVCJGASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C1=N[C@@H](CO1)C(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C1=NC(CO1)C(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


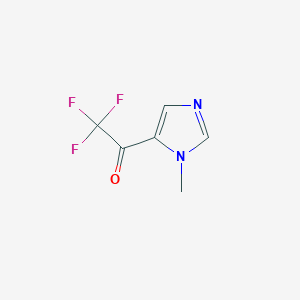
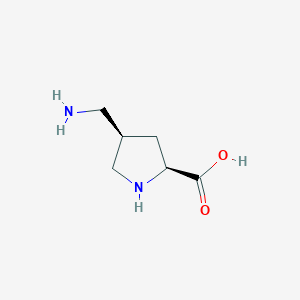
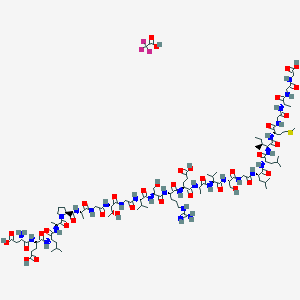
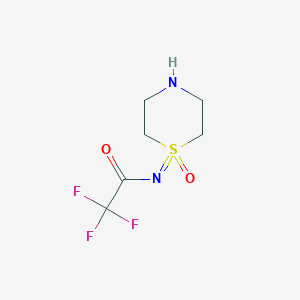
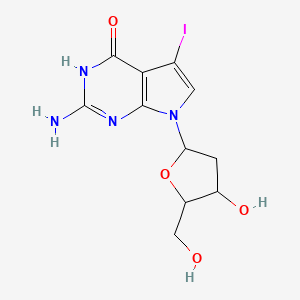
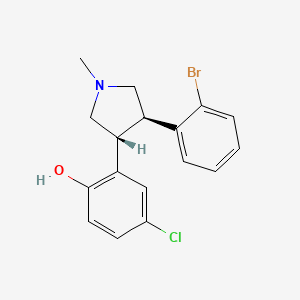
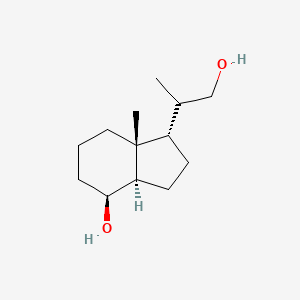
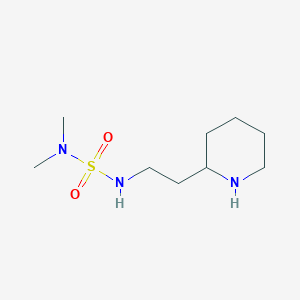
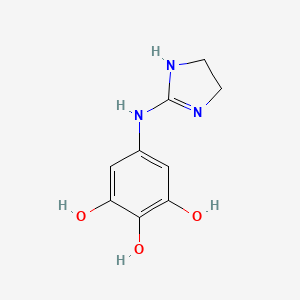
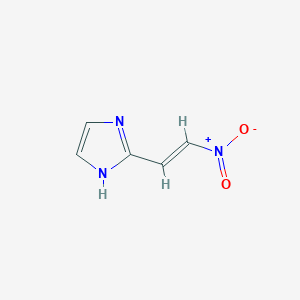
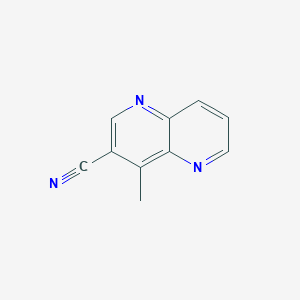
![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
